2-(Difluoromethyl)-4-methylaniline
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Overview
Description
2-(Difluoromethyl)-4-methylaniline is an organic compound that features a difluoromethyl group and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-methylaniline typically involves the introduction of the difluoromethyl group to an aniline precursor. One common method is the reaction of 4-methylaniline with difluoromethylating agents under specific conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted aromatic compounds. These products can have different properties and applications depending on their specific chemical structure.
Scientific Research Applications
2-(Difluoromethyl)-4-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, leading to its effects on biological systems. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-(Difluoromethyl)-4-methylaniline can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-4-methylaniline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical properties and reactivity.
4-Methylaniline: The absence of the difluoromethyl group in this compound results in different reactivity and applications.
2-(Difluoromethyl)aniline: This compound lacks the methyl group on the aromatic ring, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-5-2-3-7(11)6(4-5)8(9)10/h2-4,8H,11H2,1H3 |
InChI Key |
OFZAPWROMSKMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(F)F |
Origin of Product |
United States |
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